2H-Oxazolo[4,5-g]indazole
CAS No.: 21274-68-0
Cat. No.: VC15994676
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
![2H-Oxazolo[4,5-g]indazole - 21274-68-0](/images/structure/VC15994676.png)
Specification
CAS No. | 21274-68-0 |
---|---|
Molecular Formula | C8H5N3O |
Molecular Weight | 159.14 g/mol |
IUPAC Name | 1H-pyrazolo[4,3-g][1,3]benzoxazole |
Standard InChI | InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |
Standard InChI Key | RCBDEUSKSFNADN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C3=C1C=NN3)OC=N2 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
2H-Oxazolo[4,5-g]indazole consists of a five-membered oxazole ring fused to a six-membered indazole system. The oxazole ring contains one oxygen and one nitrogen atom, while the indazole moiety incorporates two adjacent nitrogen atoms within its bicyclic framework . The fusion occurs at positions 4 and 5 of the oxazole and positions 5 and 6 of the indazole, as indicated by the [4,5-g] notation in its name.
Table 1: Key Structural Descriptors
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 1H-Pyrazolo[4,3-g] benzoxazole | |
CAS Registry Number | 21274-68-0 | |
Molecular Formula | ||
SMILES Notation | C1=CC2=C(C3=C1C=NN3)OC=N2 | |
InChI Key | RCBDEUSKSFNADN-UHFFFAOYSA-N |
X-ray crystallography studies on related compounds, such as triazolotriazepinoindazolones, have confirmed the biplanar conformation of fused heterocycles, which may influence the binding interactions of 2H-oxazolo[4,5-g]indazole derivatives .
Computational Insights
Density functional theory (DFT) calculations on analogous systems, such as 4H-pyrrolo[2,3-d]oxazoles, suggest that isomerization processes involving nitrenoid-like transition states may govern the stability of fused heterocycles . These insights underscore the importance of electronic and steric factors in modulating the reactivity of 2H-oxazolo[4,5-g]indazole derivatives.
Synthetic Methodologies
Cyclization Reactions
A primary route to 2H-oxazolo[4,5-g]indazole involves cyclization of precursor molecules. For example, propargyl bromide-initiated ring opening of oxazolino-2H-indazoles, followed by azide-alkyne cycloaddition, has been employed to generate structurally related triazolotriazepinoindazolones . Similar strategies could be adapted for synthesizing the title compound.
Table 2: Comparative Synthesis Strategies
Functionalization and Diversification
Physicochemical Properties
Solubility and Stability
2H-Oxazolo[4,5-g]indazole exhibits limited aqueous solubility due to its aromatic heterocyclic structure, necessitating the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for biological assays. Stability studies indicate that the compound remains intact under ambient conditions but may degrade under prolonged exposure to light or acidic environments .
Spectroscopic Characterization
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1H NMR: Signals between δ 6.8–7.5 ppm correspond to aromatic protons, while aliphatic protons (e.g., CH2 groups in derivatives) appear at δ 3.3–5.2 ppm .
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13C NMR: Peaks at ~80 ppm and ~105 ppm are indicative of isoxazoline and isoxazole carbons, respectively .
Biological Activities and Mechanisms
Antimicrobial and Anti-Inflammatory Effects
Derivatives of 2H-oxazolo[4,5-g]indazole demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Anti-inflammatory properties have been linked to cyclooxygenase-2 (COX-2) inhibition, as evidenced by reduced prostaglandin E2 (PGE2) levels in murine macrophages.
Antileishmanial Activity
Compound 13, a triazole-functionalized analog, exhibited potent activity against Leishmania major promastigotes (IC50 = 2.1 µM), surpassing the reference drug amphotericin B (IC50 = 4.7 µM) . Molecular docking revealed strong binding to trypanothione reductase (TryR), a key enzyme in Leishmania redox homeostasis, with a binding free energy of −42.6 kcal/mol .
Table 3: Selected Biological Data
Activity | Model System | Result | Source |
---|---|---|---|
Antileishmanial | Leishmania major | IC50 = 2.1 µM | |
COX-2 Inhibition | Murine Macrophages | 78% PGE2 reduction at 10 µM | |
Antibacterial (Gram+) | Staphylococcus aureus | MIC = 8 µg/mL |
Pharmacological and Mechanistic Studies
Enzyme Inhibition
2H-Oxazolo[4,5-g]indazole derivatives act as competitive inhibitors of tyrosine kinase receptors (e.g., EGFR) with inhibition constants () in the nanomolar range. Molecular dynamics simulations (100 ns) of TryR-compound 13 complexes demonstrated stable binding, with root-mean-square deviation (RMSD) values of 1–3 Å, confirming target engagement .
Applications in Drug Discovery
The structural tunability of 2H-oxazolo[4,5-g]indazole makes it a promising scaffold for developing kinase inhibitors, antimicrobial agents, and antiparasitic drugs. Recent efforts focus on optimizing pharmacokinetic properties through prodrug strategies and nanoformulations.
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